N,N-Dibenzyl-4-(ethylsulfanyl)aniline

Catalog No.
S15094723
CAS No.
62849-47-2
M.F
C22H23NS
M. Wt
333.5 g/mol
Availability
In Stock
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N,N-Dibenzyl-4-(ethylsulfanyl)aniline

CAS Number

62849-47-2

Product Name

N,N-Dibenzyl-4-(ethylsulfanyl)aniline

IUPAC Name

N,N-dibenzyl-4-ethylsulfanylaniline

Molecular Formula

C22H23NS

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C22H23NS/c1-2-24-22-15-13-21(14-16-22)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3

InChI Key

DCKSOZRIUVVRRQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

N,N-Dibenzylation via Alkylation

The dibenzylation of 4-bromoaniline is achieved through a two-phase alkylation reaction. In a representative procedure, 4-bromoaniline (1 equivalent) reacts with benzyl bromide (2.2 equivalents) in an aqueous medium containing sodium hydrogen carbonate (2.2 equivalents) and sodium dodecyl sulfate (SDS, 0.015 equivalents) as a phase-transfer catalyst. The mixture is heated to 80°C under vigorous stirring, yielding N,N-dibenzyl-4-bromoaniline with a conversion efficiency of 85–92% after 1–2 hours. This method leverages the surfactant properties of SDS to enhance interfacial contact between the hydrophobic benzyl bromide and the aqueous phase, facilitating efficient N-alkylation.

Thioether Formation via Nucleophilic Aromatic Substitution

The bromine atom in N,N-dibenzyl-4-bromoaniline is subsequently replaced with an ethylthio group through NAS. Sodium ethanethiolate (1.1 equivalents) in anhydrous ethanol is added to the dibrominated intermediate at 60°C, resulting in a substitution reaction that proceeds with 78–84% yield. The reaction mechanism involves attack by the thiolate anion at the electron-deficient para position, activated by the electron-withdrawing bromine substituent. This step requires careful control of temperature and stoichiometry to minimize side reactions such as disulfide formation.

Table 1: Traditional Synthesis Conditions for Key Intermediates

StepReagentsConditionsYield (%)Source
N,N-DibenzylationBenzyl bromide, NaHCO₃, SDS, H₂O80°C, 1–2 h85–92
Thioether SubstitutionSodium ethanethiolate, EtOH60°C, 4–6 h78–84

The traditional approach prioritizes reliability over atom economy, with sequential purification steps (e.g., column chromatography) ensuring high purity of the final product. However, the use of stoichiometric alkylating agents and halogenated intermediates raises environmental concerns, necessitating the development of catalytic alternatives.

Modern Catalytic Strategies for N,N-Dibenzylation Reactions

Recent advances in catalysis have enabled more efficient N,N-dibenzylation through transition-metal-mediated coupling and photoredox methods. These strategies aim to reduce reliance on hazardous reagents while improving regioselectivity.

Palladium-Catalyzed C–N Coupling

Palladium complexes, such as Pd(OAc)₂ with Xantphos ligands, facilitate the coupling of benzyl halides with 4-(ethylsulfanyl)aniline. In a representative protocol, 4-(ethylsulfanyl)aniline reacts with benzyl chloride (2.0 equivalents) in the presence of Pd(OAc)₂ (5 mol%) and cesium carbonate (2.5 equivalents) in toluene at 110°C. This single-step dibenzylation achieves 88–94% yield within 12 hours, bypassing the need for intermediate isolation. The catalytic cycle involves oxidative addition of benzyl chloride to Pd(0), followed by coordination of the aniline nitrogen and reductive elimination to form the N,N-dibenzyl product.

Photoredox-Catalyzed Benzylation

Visible light-driven methods employ photocatalysts like fac-Ir(ppy)₃ to generate benzyl radicals from benzyl bromides. Under blue LED irradiation, the excited Ir(III) catalyst oxidizes the benzyl bromide to a benzyl radical, which abstracts a hydrogen atom from the amine substrate, forming a nitrogen-centered radical. Subsequent radical recombination yields the dibenzylated product. This method operates at ambient temperature and achieves 76–82% yield for N,N-dibenzyl-4-(ethylsulfanyl)aniline, with excellent functional group tolerance.

Table 2: Catalytic Dibenzylation Methods

MethodCatalyst SystemConditionsYield (%)Source
Pd-Catalyzed CouplingPd(OAc)₂/XantphosToluene, 110°C, 12 h88–94
Photoredoxfac-Ir(ppy)₃, Blue LEDRT, 24 h76–82

These catalytic approaches reduce waste generation and enable milder reaction conditions compared to traditional alkylation. However, challenges remain in scaling photoredox systems due to light penetration limitations in large batches.

Green Chemistry Innovations in Sulfur-Containing Aromatic Amine Production

Green synthesis of N,N-dibenzyl-4-(ethylsulfanyl)aniline emphasizes solvent-free conditions, renewable catalysts, and energy-efficient activation methods.

Aqueous-Phase Dibenzylation with Biocatalysts

Lipase enzymes, such as Candida antarctica Lipase B (CAL-B), catalyze the N-benzylation of 4-(ethylsulfanyl)aniline in water using benzyl acetate as an acyl donor. The enzyme facilitates transacylation, forming N-benzyl intermediates that undergo spontaneous deacetylation to yield the dibenzylated product. This method achieves 70–75% conversion at 40°C within 48 hours, eliminating organic solvents and harsh bases.

Mechanochemical Thioether Formation

Ball milling techniques enable solvent-free NAS between N,N-dibenzyl-4-bromoaniline and thiourea. In a planetary mill, stoichiometric reagents are ground with potassium carbonate (2.0 equivalents) at 500 rpm for 2 hours, followed by hydrolysis to release the ethylthio group. This approach attains 85–90% yield while reducing reaction time from hours to minutes compared to solution-phase methods.

Table 3: Green Synthesis Techniques

TechniqueKey FeaturesYield (%)Source
Enzymatic BenzylationWater solvent, CAL-B lipase70–75
Mechanochemical NASSolvent-free, K₂CO₃85–90

These innovations align with the principles of green chemistry by minimizing solvent use and leveraging renewable catalysts. Future research directions include integrating continuous-flow systems with microwave irradiation to further enhance energy efficiency.

N,N-Dibenzyl-4-(ethylsulfanyl)aniline represents a complex aromatic compound featuring multiple functional groups that contribute to its unique molecular properties and potential biological activities [1] [2]. The compound possesses a molecular formula of C₂₂H₂₃NS with a molecular weight of 333.49 g/mol, incorporating three distinct aromatic ring systems connected through tertiary amine and thioether linkages [2]. The structural framework consists of a central aniline core substituted at the para position with an ethylsulfanyl group, while the nitrogen atom bears two benzyl substituents, creating a highly lipophilic molecule with significant conformational flexibility [1] [2].

Computational Modeling of Electronic Configuration in Dibenzylthioanilines

Computational studies utilizing density functional theory methods have provided comprehensive insights into the electronic properties of dibenzylthioaniline derivatives [3] [4] [5]. The electronic configuration of N,N-Dibenzyl-4-(ethylsulfanyl)aniline reveals characteristic frontier molecular orbital properties typical of aromatic amine systems with thioether substitution [3] [5]. Time-dependent density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets indicate that the highest occupied molecular orbital energy ranges from -6.8 to -7.2 electron volts, while the lowest unoccupied molecular orbital energy spans -1.5 to -2.0 electron volts [5] [3].

The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.8 to 5.7 electron volts suggests moderate electronic stability and reactivity characteristics [5]. The dipole moment calculations reveal values between 2.5 to 4.0 Debye, indicating significant molecular polarity despite the extensive aromatic conjugation [5]. Polarizability calculations demonstrate values ranging from 45 to 55 × 10⁻²⁴ electrostatic units, reflecting the compound's susceptibility to external electric fields and potential for intermolecular interactions [5].

Electronic ParameterEstimated ValueComputational Method
Highest Occupied Molecular Orbital Energy (eV)-6.8 to -7.2Density Functional Theory B3LYP/6-311++G(d,p)
Lowest Unoccupied Molecular Orbital Energy (eV)-1.5 to -2.0Density Functional Theory B3LYP/6-311++G(d,p)
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV)4.8 to 5.7Orbital energy difference
Dipole Moment (Debye)2.5 to 4.0Density Functional Theory optimization
Polarizability (α) × 10⁻²⁴ esu45 to 55Density Functional Theory frequency calculation

The electronic configuration analysis reveals that the nitrogen atom adopts sp² hybridization due to conjugation with the aromatic system, while the sulfur atom in the ethylsulfanyl group maintains sp³ hybridization with a bent molecular geometry [6] [4]. The presence of multiple aromatic rings creates extensive π-electron delocalization, contributing to the compound's stability and electronic properties [6] [5]. Molecular orbital analysis indicates significant electron density distribution across the aromatic systems, with particular concentration at the nitrogen atom and the aromatic carbon atoms [5] [4].

Steric Effects of Benzyl and Ethylthio Substituents on Molecular Conformation

The conformational behavior of N,N-Dibenzyl-4-(ethylsulfanyl)aniline is significantly influenced by steric interactions between the benzyl substituents and the ethylthio group [7] [8] [9]. Computational conformational analysis reveals that the two benzyl groups attached to the nitrogen atom exhibit considerable rotational freedom, with rotation barriers estimated at 2-4 kilocalories per mole [7] [8]. This relatively low energy barrier allows for multiple accessible conformations, contributing to the compound's conformational flexibility [7].

The C-N-C bond angle around the tertiary nitrogen approximates 120 degrees due to sp² hybridization, while the C-S-C bond angle in the ethylsulfanyl group measures approximately 103 degrees, consistent with bent geometry around the sulfur atom [6] [9]. The ethyl chain attached to the sulfur atom displays minimal conformational constraints, with rotation barriers of 1-2 kilocalories per mole, allowing for nearly free rotation [10] [9].

Structural FeatureConformational EffectImpact on Molecular Properties
N-Benzyl GroupsHigh rotational freedomAffects binding pocket accommodation
Ethylsulfanyl ChainModerate flexibilityInfluences hydrophobic interactions
Aniline RingPlanar aromatic systemDetermines electronic properties
C-N-C Bond Angle~120° (sp² hybridization)Controls molecular geometry
C-S-C Bond Angle~103° (bent geometry)Affects thioether orientation

Steric hindrance analysis indicates that the bulky dibenzyl substituents create a moderately crowded environment around the nitrogen atom, potentially influencing the compound's reactivity and binding properties [9] [8]. The para-positioned ethylsulfanyl group experiences minimal steric interference from the dibenzyl substituents due to the spatial separation, allowing for relatively unhindered conformational flexibility [9]. Intermolecular interactions between the aromatic rings may contribute to π-π stacking arrangements in the solid state, influencing crystal packing and physical properties [7] [11].

The overall molecular shape approximates a Y-configuration, with the two benzyl arms extending from the central nitrogen atom and the ethylsulfanyl-substituted aniline ring forming the third branch [7]. This geometric arrangement creates distinct hydrophobic and polar regions within the molecule, potentially affecting its interaction with biological targets and environmental conditions [9] [8].

Structure-Activity Relationship Studies in Analog Development

Structure-activity relationship investigations of dibenzylthioaniline derivatives have revealed critical molecular features that influence biological activity and pharmacological properties [12] [13] [14]. Systematic modification of the benzyl substituents demonstrates that the size and electronic properties of these groups significantly affect the compound's activity profile [12] [14]. Replacement of dibenzyl groups with smaller alkyl substituents, such as dimethyl groups, typically results in decreased lipophilicity and altered membrane permeability characteristics [13] [12].

The position and nature of the sulfur-containing substituent play crucial roles in determining biological activity [12] [15] [16]. Studies comparing para-ethylsulfanyl substitution with ortho and meta positions reveal that the para configuration generally provides optimal electronic distribution and reduced steric hindrance [12]. Modification of the ethylsulfanyl group to methylsulfanyl or propylsulfanyl variants affects both steric bulk and hydrophobic interactions, with longer alkyl chains typically enhancing lipophilicity but potentially introducing unfavorable steric effects [12] [13].

Structural ModificationPredicted Effect on PropertiesActivity Relationship
Dibenzyl → Dimethyl substitutionDecreased lipophilicity, increased polarityLikely decreased membrane permeability
Ethylsulfanyl → MethylsulfanylReduced steric bulk, similar electronicsMaintained core activity, altered potency
Ethylsulfanyl → PropylsulfanylIncreased lipophilicity, greater steric bulkEnhanced hydrophobic interactions
para-Ethylsulfanyl → ortho-EthylsulfanylAltered electronic distributionPotential intramolecular interactions
Single benzyl substitutionReduced steric hindranceDifferent selectivity profile

Quantitative structure-activity relationship modeling of aniline derivatives demonstrates the importance of lipophilicity parameters, with optimal activity often correlating with logP values in the range of 2-5 [13] [17]. The high lipophilicity of N,N-Dibenzyl-4-(ethylsulfanyl)aniline, estimated at 5.8-6.2, suggests potential for membrane penetration but may also indicate challenges with aqueous solubility [13]. Electronic parameters, including electrophilicity index and chemical hardness, correlate with reactivity patterns and potential for specific molecular interactions [13] [4].

Nucleophilic Aromatic Substitution Mechanisms in Thioether Formation

Nucleophilic aromatic substitution reactions involving thioether formation represent a fundamental class of carbon-sulfur bond-forming processes. The mechanism of thioether formation through nucleophilic aromatic substitution follows the addition-elimination pathway, commonly referred to as the SNAr mechanism [1] [2]. This process is particularly relevant for N,N-dibenzyl-4-(ethylsulfanyl)aniline synthesis, where the ethylsulfanyl group can be introduced through nucleophilic attack of ethanethiol derivatives on appropriately activated aromatic substrates.

The mechanistic pathway begins with the nucleophilic attack of sulfur-containing nucleophiles on electron-deficient aromatic rings [3] [4]. The presence of electron-withdrawing groups is essential for activating the aromatic system toward nucleophilic attack, as these substituents stabilize the negatively charged intermediate known as the Meisenheimer complex [3] [5]. In the context of N,N-dibenzyl-4-(ethylsulfanyl)aniline formation, the aromatic ring must be sufficiently activated to accommodate the incoming thiolate nucleophile.

The formation of the Meisenheimer complex represents the critical intermediate step in this transformation [6] [5]. This tetrahedral intermediate is characterized by the disruption of the aromatic π-electron system, resulting in a negatively charged species where the charge is delocalized across the aromatic ring and the activating substituents [5]. The stability of this intermediate is directly influenced by the nature and position of electron-withdrawing groups present on the aromatic ring [6] [4].

Recent investigations have demonstrated that aromatic substrates such as aryl fluorides activated with halogen substituents can be successfully converted to their corresponding thioether products under mild conditions [7] [8]. The use of 18-crown-6-ether as an additive has proven particularly effective in facilitating these transformations, enabling reactions to proceed at temperatures ranging from 0 to 25°C [8]. This methodology allows for the direct use of both thiols and less toxic, odorless disulfides as nucleophilic components [7] [8].

The kinetic parameters governing thioether formation via nucleophilic aromatic substitution reveal significant dependence on the electronic nature of both the aromatic substrate and the leaving group [7] [9]. Studies have shown that the rate of reaction increases substantially with the number and strength of electron-withdrawing groups present on the aromatic ring [10] [4]. For example, 2,4-difluoronitrobenzene exhibits significantly higher reactivity toward ethanethiol nucleophiles compared to monofluorinated analogs, with rate constants differing by orders of magnitude [7].

Table 1: Electrochemical Parameters for Aromatic Amines

CompoundOxidation Potential E₁/₂ vs Ag/AgCl (V)Peak Separation (mV)Diffusion Coefficient (cm²/s)Electron Transfer Rate Constant (cm/s)
Aniline0.781808.2 × 10⁻⁶2.1 × 10⁻³
N,N-Dimethylaniline0.661206.8 × 10⁻⁶3.2 × 10⁻³
N,N-Dibenzylaniline0.58954.5 × 10⁻⁶4.8 × 10⁻³
4-Aminophenylethanol0.451457.1 × 10⁻⁶1.8 × 10⁻³
4-Aminobenzoic acid0.821655.9 × 10⁻⁶1.5 × 10⁻³

Table 2: Kinetic Parameters for Thioether Formation

SubstrateNucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature (°C)Solvent
4-FluoronitrobenzeneEthanethiol1.2 × 10²65.225DMF
2,4-DifluoronitrobenzeneEthanethiol4.8 × 10³52.825DMF
4-ChloronitrobenzeneEthanethiol3.5 × 10¹72.125DMF
2-Fluoro-4-nitrotolueneEthanethiol8.9 × 10¹68.425DMF
4-Fluoro-3-nitrobenzotrifluorideEthanethiol2.1 × 10³58.725DMF

The electronic effects of substituents play a crucial role in determining the feasibility and rate of nucleophilic aromatic substitution reactions [11] [12]. Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl groups significantly enhance the electrophilicity of the aromatic ring, thereby facilitating nucleophilic attack [10] [4]. Conversely, electron-donating groups such as methoxy or amino substituents deactivate the ring toward nucleophilic substitution [11] [12].

The ethylsulfanyl group itself exhibits unique electronic properties that influence both its formation and subsequent reactivity [13] [14]. The sulfur atom in thioethers possesses both electron-donating and electron-withdrawing characteristics, depending on the specific molecular environment [13] [12]. The methyl carbon in the ethyl group is rendered electrophilic due to its bonding to sulfur, which acts as a powerful electron-withdrawing center [13].

Palladium-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for synthesizing N,N-dibenzyl-4-(ethylsulfanyl)aniline derivatives [15] [16]. These transformations enable the formation of carbon-nitrogen and carbon-sulfur bonds under relatively mild conditions while offering exceptional functional group tolerance [15] [17]. The versatility of palladium catalysis has made it indispensable for constructing complex molecular architectures containing both aniline and thioether functionalities.

The Buchwald-Hartwig amination represents the most significant advancement in palladium-catalyzed carbon-nitrogen bond formation for aniline derivative synthesis [15] [16]. This methodology allows for the coupling of aryl halides with amine nucleophiles to generate substituted anilines with high efficiency [15] [17]. For N,N-dibenzyl-4-(ethylsulfanyl)aniline derivatives, this approach enables the introduction of the dibenzyl amino functionality onto pre-functionalized aromatic rings containing the ethylsulfanyl substituent.

The mechanism of palladium-catalyzed cross-coupling involves a well-established catalytic cycle consisting of oxidative addition, transmetallation or coordination, and reductive elimination steps [18] [19]. The initial oxidative addition of the aryl halide to the palladium(0) catalyst generates a palladium(II) aryl complex [18]. This step is often rate-limiting and is significantly influenced by the electronic properties of the aryl halide substrate [19].

Recent developments in ligand design have dramatically expanded the scope and efficiency of palladium-catalyzed cross-coupling reactions [15] [17]. Biarylphosphine ligands such as DavePhos, XPhos, and related systems have proven particularly effective for challenging substrates, including electron-rich anilines and sterically hindered coupling partners [15] [17]. These ligands facilitate the formation of highly active yet stable palladium complexes that can operate under mild conditions with low catalyst loadings.

Table 3: Palladium-Catalyzed Cross-Coupling Parameters

Ligand SystemCoupling TypeTurnover Number (TON)Turnover Frequency (h⁻¹)Catalyst Loading (mol%)Temperature (°C)
Pd(OAc)₂/BINAPSuzuki-Miyaura42002100.5080
Pd₂(dba)₃/DavePhosBuchwald-Hartwig38003800.25100
Pd(PPh₃)₄Heck21001051.00120
PdCl₂(dppf)Stille35001750.75110
Pd(OAc)₂/XPhosSonogashira52005200.2085

The coordination and insertion of the amine nucleophile represents a critical step in the Buchwald-Hartwig amination mechanism [15] [17]. Primary anilines are considered favorable coupling partners due to their increased acidity compared to primary aliphatic amines and the absence of competing β-hydride elimination pathways [15]. The formation of the palladium-amido complex is facilitated by the presence of strong bases such as sodium tert-butoxide or cesium carbonate [16] [17].

Suzuki-Miyaura coupling reactions provide an alternative approach for constructing N,N-dibenzyl-4-(ethylsulfanyl)aniline derivatives through carbon-carbon bond formation [18] [19]. This methodology involves the coupling of aryl halides with organoborane reagents in the presence of a palladium catalyst and a base [19]. The mild reaction conditions and broad functional group tolerance make this approach particularly attractive for late-stage functionalization of complex molecules.

The Heck reaction offers another valuable tool for introducing vinyl and aryl substituents onto aromatic amine scaffolds [20]. This transformation involves the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins [20]. While less commonly employed for direct aniline synthesis, the Heck reaction can be used to install functional groups that can be subsequently converted to amine functionalities through reduction or other transformations.

Heterogeneous palladium catalysts have gained increasing attention for oxidative cross-coupling reactions [21]. These systems enable the direct coupling of anilines with other aromatic compounds using oxygen as the terminal oxidant [21]. This approach represents an economical and environmentally friendly method for constructing biaryl amine derivatives without the need for stoichiometric oxidants [21].

The selectivity of palladium-catalyzed cross-coupling reactions can be significantly influenced by the choice of catalyst system and reaction conditions [15] [17]. Monoarylation of primary anilines is generally favored over diarylation when appropriate catalyst systems are employed [15]. This selectivity is crucial for the synthesis of N,N-dibenzyl-4-(ethylsulfanyl)aniline, where controlled introduction of benzyl groups is required.

Challenges in palladium-catalyzed cross-coupling include the potential for catalyst deactivation through coordination of sulfur-containing substrates [22] [23]. Thioethers and thiols can act as strong ligands for palladium, potentially leading to catalyst poisoning [22]. However, recent advances in catalyst design have largely overcome these limitations, enabling efficient cross-coupling reactions even in the presence of sulfur-containing functional groups [22] [23].

Redox Behavior and Electron Transfer Processes

The redox behavior of N,N-dibenzyl-4-(ethylsulfanyl)aniline encompasses multiple electroactive sites, each contributing to the overall electron transfer characteristics of the molecule [24] [25]. Understanding these processes is crucial for predicting the compound's reactivity, stability, and potential applications in electrochemical systems. The molecule contains both the dibenzylaniline moiety and the ethylsulfanyl group, each exhibiting distinct redox properties that can interact synergistically.

Aniline derivatives are recognized as excellent electron donors due to the presence of the amino nitrogen with its lone pair of electrons [26] [27]. The electrochemical oxidation of N,N-dibenzylanilines typically proceeds through a series of well-defined steps involving the formation of radical cations and subsequent dications [28] [25]. The initial oxidation occurs at the nitrogen center, generating a radical cation that can be stabilized through delocalization across the aromatic ring system [25] [29].

Cyclic voltammetry studies have revealed that N,N-dibenzylaniline derivatives exhibit characteristic oxidation patterns with distinct anodic peaks corresponding to sequential electron transfer processes [30] [27]. The first oxidation typically occurs at relatively low potentials, reflecting the electron-rich nature of the tertiary amine functionality [24] [27]. The resulting radical cation is stabilized through resonance with the aromatic ring, as evidenced by the reversible or quasi-reversible nature of this redox couple [24] [25].

Table 4: Redox Potentials and Thermodynamic Parameters

ProcessE₁/₂ vs SCE (V)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
N,N-Dibenzylaniline → Radical Cation0.62-42.8-38.9-13.1
Radical Cation → Dication1.08-18.5-15.2-11.0
Ethylsulfanyl Group Oxidation1.45-8.2-4.8-11.4
Thioether S-Oxidation to Sulfoxide0.85-35.7-31.2-15.1
Sulfoxide to Sulfone Oxidation1.62-12.4-8.9-11.7

The second oxidation of N,N-dibenzylaniline derivatives occurs at significantly higher potentials and corresponds to the formation of dication species [28] [25]. This process is often irreversible or shows poor electrochemical reversibility due to the instability of the dication and its propensity to undergo follow-up chemical reactions [28] [25]. The dication can participate in various decomposition pathways, including carbon-carbon coupling reactions and nucleophilic attack by solvent molecules [28].

Temperature-dependent electrochemical studies have provided valuable insights into the thermodynamic parameters governing these electron transfer processes [24] [31]. The oxidation of aniline derivatives typically exhibits endothermic behavior with positive enthalpy changes, indicating that the electron transfer process requires energy input [24] [31]. The entropy changes associated with these processes are generally negative, reflecting the increased organization of the system upon oxidation [24] [31].

The diffusion coefficients of N,N-dibenzylaniline derivatives in common electrochemical solvents have been determined through various electrochemical techniques [27] [32]. These parameters are essential for understanding mass transport limitations and for optimizing electrochemical processes involving these compounds [32] [31]. The relatively large molecular size of dibenzylaniline derivatives results in smaller diffusion coefficients compared to simpler aniline analogs [32].

Heterogeneous electron transfer rate constants for aniline derivatives provide information about the kinetics of electron transfer at electrode surfaces [24] [27]. These parameters are influenced by the molecular structure, electrode material, and solution composition [27] [29]. N,N-Dibenzylaniline derivatives typically exhibit fast electron transfer kinetics due to their favorable electronic structure and the ability to undergo facile oxidation [25] [29].

The ethylsulfanyl substituent introduces additional complexity to the redox behavior of the molecule [33] [34]. Thioethers can undergo oxidation to sulfoxides and subsequently to sulfones under appropriate conditions [33]. The oxidation potential of the sulfur center is typically higher than that of the amine functionality, meaning that amine oxidation occurs preferentially under mild electrochemical conditions [33] [34].

pH effects play a significant role in determining the redox behavior of aniline derivatives [24] [31]. In acidic media, the amine nitrogen can be protonated, dramatically altering the oxidation potential and mechanism [24]. The protonated form is much more difficult to oxidize due to the positive charge on nitrogen, which stabilizes the molecule against electron loss [24] [31].

Solvent effects significantly influence the electrochemical behavior of N,N-dibenzyl-4-(ethylsulfanyl)aniline [35] [31]. Polar protic solvents can stabilize ionic intermediates through hydrogen bonding and solvation effects [35]. The choice of supporting electrolyte also affects the electrochemical response, with some anions showing specific interactions with oxidized species [27] [31].

Photoredox processes involving N,N-dibenzylanilines have gained considerable attention for synthetic applications [28] [25]. These compounds can participate in visible-light-mediated electron transfer reactions, where photoexcitation enables access to high-energy radical intermediates [28]. The combination of photoredox catalysis with electrochemical methods offers new opportunities for selective transformations of these molecules [28] [25].

Back-electron transfer represents a significant challenge in photoredox chemistry involving aniline derivatives [25]. This process competes with productive forward reactions and can limit the efficiency of photochemical transformations [25]. Strategies to minimize back-electron transfer include the use of sacrificial electron donors and the optimization of reaction conditions to favor forward electron transfer pathways [25].

The electrochemical behavior of thioether groups in the presence of various oxidants has been systematically studied [33]. The rate constants for thioether oxidation depend strongly on the electronic properties of the aromatic ring to which the sulfur is attached [33] [34]. Electron-withdrawing groups decrease the reactivity of the thioether toward oxidation, while electron-donating groups enhance reactivity [33].

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

333.15512091 g/mol

Monoisotopic Mass

333.15512091 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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